![molecular formula C14H22O6 B1633042 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol CAS No. 35648-87-4](/img/structure/B1633042.png)
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol
Overview
Description
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol is a versatile organic compound with a complex molecular structure. It is known for its multiple hydroxyl groups, which make it highly reactive and useful in various chemical applications. This compound is often used in scientific research and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol typically involves multi-step organic reactions. One common method is the Williamson ether synthesis, where a phenol derivative is reacted with an ethylene glycol derivative under basic conditions. The reaction conditions include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: : Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Products include aldehydes, ketones, and carboxylic acids.
Reduction: : The primary product is the corresponding alcohol.
Substitution: : Substituted phenols and ethers are common products.
Scientific Research Applications
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a component in various formulations. Its applications include:
Chemistry: : Used as a solvent and reagent in organic synthesis.
Biology: : Employed in biochemical assays and as a component in cell culture media.
Medicine: : Utilized in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Applied in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol exerts its effects depends on its specific application. In drug delivery systems, it may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol is similar to other polyhydroxy compounds, such as polyethylene glycol (PEG) and ethylene glycol. its unique structure, with multiple ether and hydroxyl groups, sets it apart. These differences influence its reactivity, solubility, and applications.
Similar Compounds
Polyethylene glycol (PEG)
Ethylene glycol
Diethylene glycol
Triethylene glycol
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Biological Activity
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol, also known by its CAS number 849677-06-1, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H18O5
- Molecular Weight : 242.27 g/mol
- Topological Polar Surface Area : 68.2 Ų
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 9
Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity. Notably, it has been studied for its effects on androgen receptor (AR) signaling pathways, which are crucial in the context of prostate cancer treatment. The compound has shown potential as an AR antagonist, which may help in reducing the proliferation of AR-dependent cancer cells.
- Androgen Receptor Antagonism : In studies involving prostate cancer cell lines, this compound has demonstrated the ability to inhibit AR signaling, leading to decreased expression of AR-dependent genes such as prostate-specific antigen (PSA) and transmembrane protease serine subtype 2 (TMPRSS2) .
- Proapoptotic Effects : The compound has also been linked to proapoptotic effects in AR-dependent cells, suggesting its potential role in inducing apoptosis through modulation of key apoptotic markers such as Bax and c-Myc .
- Ubiquitination and Degradation : The development of PROTACs (proteolysis-targeting chimeras) incorporating this compound has been explored for targeted protein degradation. These compounds redirect the ubiquitination activity of E3 ligases to degrade specific target proteins within cells effectively .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In LNCaP cells (a prostate cancer cell line), treatment with the compound resulted in a dose-dependent decrease in AR protein levels, indicating its efficacy in targeting AR signaling pathways . The degradation concentration 50 (DC50) value was found to be approximately 5.211 μM.
- Gene Expression Analysis : Quantitative PCR analyses revealed that treatment with this compound significantly reduced mRNA levels of PSA, confirming its role as an effective AR antagonist .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via stepwise etherification and esterification reactions. A common approach involves reacting phenolic derivatives with ethylene glycol intermediates under acidic catalysis. For example, 2-methoxybenzoic acid can be esterified with ethylene glycol, followed by etherification with phenoxyethanol derivatives. Optimization parameters include temperature (60–80°C), pH control (acidic conditions), and stoichiometric ratios (1:1.2 for phenol:glycol intermediates) to minimize byproducts .
Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ether and hydroxyl group positions. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What solvents are optimal for dissolving this compound, and how does solubility affect experimental design?
- Methodological Answer : The compound is hygroscopic and soluble in polar aprotic solvents like chloroform and dimethyl sulfoxide (DMSO). Solubility in water is limited (~5 mg/mL at 25°C) due to its polyether backbone. For biological assays, DMSO is preferred for stock solutions, but concentrations should be kept below 0.1% to avoid cellular toxicity. Solvent selection impacts reaction kinetics in polymer synthesis—chloroform enhances monomer miscibility .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles) to prevent dermal/ocular exposure. Store under inert atmosphere (N₂/Ar) to avoid oxidation. Regular air monitoring (via gas chromatography) is advised, as inhalation of aerosols may cause respiratory irritation. Waste disposal must comply with EPA guidelines for glycol ethers .
Advanced Research Questions
Q. How can contradictions in reported solubility and thermodynamic data be resolved?
- Methodological Answer : Discrepancies arise from computational vs. experimental methods. For instance, Joback and Crippen group contribution methods predict a boiling point of 320°C, while experimental NIST data report 305°C ± 5°C. Validate computational models (e.g., COSMO-RS) with differential scanning calorimetry (DSC) and vapor pressure measurements. Cross-reference solubility parameters (Hansen solubility spheres) with experimental titration results .
Q. What methodologies are used to evaluate the compound’s toxicological profile in biomedical applications?
- Methodological Answer : Conduct in vitro assays (e.g., MTT assay on HEK293 cells) to assess cytotoxicity (IC₅₀). For reproductive toxicity, follow OECD Guideline 443 (extended one-generation study) using rodent models. Monitor biomarkers like glutathione depletion in liver microsomes. Regulatory compliance requires alignment with CLP (EC 1272/2008) and REACH guidelines .
Q. How does the compound’s polyether structure influence its efficacy in polymer-based drug delivery systems?
- Methodological Answer : The ethylene glycol backbone enhances hydrophilicity, improving drug encapsulation efficiency (~80% for paclitaxel). Use RAFT polymerization to synthesize block copolymers. Characterize drug release profiles (e.g., 72-hour sustained release in PBS pH 7.4) via LC-MS. Optimize PEGylation to reduce immunogenicity .
Q. What computational models predict its interactions with biological membranes or enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model lipid bilayer penetration. Docking studies (AutoDock Vina) identify binding affinities (ΔG ≤ −7 kcal/mol) with cytochrome P450 enzymes. Validate predictions with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Q. How can degradation pathways be analyzed under environmental or physiological conditions?
- Methodological Answer : Perform accelerated degradation studies (40°C, 75% RH for 6 months) with HPLC-MS to identify breakdown products (e.g., phenolic derivatives). Use UV/ozone exposure to simulate environmental degradation. Quantify half-life (t₁/₂) via pseudo-first-order kinetics .
Q. What advanced analytical methods are required to detect trace impurities in synthesized batches?
Properties
IUPAC Name |
2-[2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-1-2-14(4-3-13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXYWALBXKPTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCO)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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